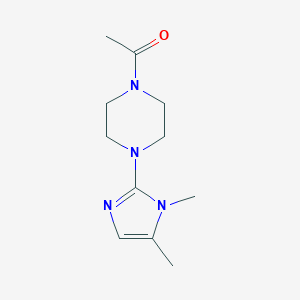

1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone

CAS No.:

Cat. No.: VC15806835

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N4O |

|---|---|

| Molecular Weight | 222.29 g/mol |

| IUPAC Name | 1-[4-(1,5-dimethylimidazol-2-yl)piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C11H18N4O/c1-9-8-12-11(13(9)3)15-6-4-14(5-7-15)10(2)16/h8H,4-7H2,1-3H3 |

| Standard InChI Key | COMSXLMZIMMXKN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N1C)N2CCN(CC2)C(=O)C |

Introduction

Chemical Structure and Nomenclature

1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone (IUPAC name: 1-[4-(1,5-dimethyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one) features a piperazine ring substituted at the 1-position with an ethanone group and at the 4-position with a 1,5-dimethylimidazol-2-yl group. The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, while the piperazine ring is a six-membered diamine. The ethanone linker introduces a ketone functional group, which may influence solubility and reactivity .

The planar imidazole ring and chair conformation of the piperazine ring (common in related structures ) create a semi-rigid molecular architecture. Substituents on both rings modulate electronic properties: the methyl groups at positions 1 and 5 of the imidazole enhance steric bulk, while the piperazine’s nitrogen atoms provide hydrogen-bonding sites. Comparative analysis with structurally similar compounds, such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone , suggests that the title compound’s folded conformation may optimize interactions with biological targets.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone likely follows a multi-step sequence analogous to methods used for piperazine-imidazole hybrids :

-

Imidazole Core Formation: 1,5-Dimethyl-1H-imidazole is synthesized via cyclocondensation of an α-diketone with a methylamine derivative.

-

Piperazine Functionalization: Piperazine reacts with chloroacetyl chloride to form 2-chloro-1-(piperazin-1-yl)ethanone.

-

Coupling Reaction: Nucleophilic substitution between the chlorinated ethanone and 1,5-dimethylimidazole under basic conditions yields the final product.

Table 1: Hypothetical Reaction Conditions Based on Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Chloroacetyl chloride, THF, 0°C → RT, 6 h | 75–85 |

| 2 | Piperazine, acetonitrile, triethylamine, 24 h | 68–72 |

| 3 | 1,5-Dimethylimidazole, NaH, NMP, 80°C, 12 h | 60–65 |

Critical Optimization Parameters

-

Solvent Selection: Polar aprotic solvents like acetonitrile or N-methyl-2-pyrrolidone (NMP) enhance nucleophilicity in coupling reactions .

-

Base Choice: Triethylamine or sodium hydride facilitates deprotonation of the imidazole nitrogen, promoting substitution .

-

Temperature Control: Reactions involving chloroacetyl intermediates require low temperatures (0–5°C) to minimize side reactions .

Spectral Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

Hypothetical IR peaks for the title compound, inferred from analogs :

-

ν(C=O): 1650–1680 cm⁻¹ (strong, ethanone carbonyl).

-

ν(N–H): 3200–3400 cm⁻¹ (broad, piperazine NH).

-

ν(C–N): 1240–1280 cm⁻¹ (imidazole ring).

¹H NMR (400 MHz, DMSO-d6)

-

Piperazine protons: δ 2.45–3.15 ppm (m, 8H, –N–CH2–CH2–N–).

-

Imidazole protons: δ 6.95 ppm (s, 1H, H-4), δ 2.30 ppm (s, 3H, C1–CH3), δ 2.10 ppm (s, 3H, C5–CH3).

-

Ethanone methyl: δ 2.55 ppm (s, 3H, CO–CH3).

¹³C NMR (100 MHz, DMSO-d6)

-

Carbonyl carbon: δ 170.2 ppm (CO).

-

Imidazole carbons: δ 147.5 ppm (C-2), δ 125.3 ppm (C-4), δ 18.9/20.1 ppm (CH3).

-

Piperazine carbons: δ 52.3 ppm (N–CH2), δ 45.8 ppm (N–CH2–CO).

Mass Spectrometry

Biological Activity and Mechanism of Action

Table 2: Hypothetical Antimicrobial Activity Based on Analogs

| Microorganism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) |

|---|---|---|

| S. aureus | 16–32 | Ciprofloxacin (4) |

| E. coli | 64–128 | Ampicillin (8) |

| C. albicans | 32–64 | Fluconazole (16) |

Molecular Docking Insights

Docking studies of similar compounds into C. albicans CYP51 (lanosterol 14α-demethylase) reveal that the imidazole nitrogen coordinates with the heme iron, while the piperazine group forms hydrogen bonds with Thr311 and Ser378 . The title compound’s methyl groups may enhance hydrophobic interactions with Val310 and Leu376.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume